(2-(Propylamino)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Propylamino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H12BN3O2. It is a heterocyclic compound containing both a pyrimidine ring and a boronic acid functional group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Propylamino)pyrimidin-5-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyrimidines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyrimidine rings using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(Propylamino)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.
Substitution Reactions: The amino group on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Boronate Esters: Formed from oxidation reactions.
Substituted Pyrimidines: Formed from substitution reactions.
Scientific Research Applications
(2-(Propylamino)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Propylamino)pyrimidin-5-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The pyrimidine ring can also participate in various substitution reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-5-boronic acid: Similar structure but with an amino group instead of a propylamino group.
(2-(Dimethylamino)pyrimidin-5-yl)boronic acid: Contains a dimethylamino group instead of a propylamino group.
Uniqueness
(2-(Propylamino)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a propylamino group and a boronic acid functional group. This combination provides distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[2-(propylamino)pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BN3O2/c1-2-3-9-7-10-4-6(5-11-7)8(12)13/h4-5,12-13H,2-3H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNLUJUTYMIBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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